molecular formula C14H9BrCl2N2 B13119927 1-Benzyl-2-bromo-5,6-dichloro-1H-benzimidazole

1-Benzyl-2-bromo-5,6-dichloro-1H-benzimidazole

Cat. No.: B13119927
M. Wt: 356.0 g/mol
InChI Key: QGERSLDFLRDMRM-UHFFFAOYSA-N
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Description

1-Benzyl-2-bromo-5,6-dichloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-bromo-5,6-dichloro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dichloro-1H-benzo[d]imidazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-Benzyl-2-bromo-5,6-dichloro-1H-benzo[d]imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-bromo-5,6-dichloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.

    Oxidation: Formation of oxidized benzimidazole derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

Scientific Research Applications

1-Benzyl-2-bromo-5,6-dichloro-1H-benzo[d]imidazole has several scientific research applications, including:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: Employed in studies to understand the mechanisms of action of benzimidazole derivatives.

    Industrial Applications: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-bromo-5,6-dichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards certain targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-2-chloro-5,6-dichloro-1H-benzo[d]imidazole
  • 1-Benzyl-2-iodo-5,6-dichloro-1H-benzo[d]imidazole
  • 1-Benzyl-2-fluoro-5,6-dichloro-1H-benzo[d]imidazole

Comparison: 1-Benzyl-2-bromo-5,6-dichloro-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The choice of halogen substitution can significantly impact the compound’s overall behavior in chemical and biological systems.

Properties

Molecular Formula

C14H9BrCl2N2

Molecular Weight

356.0 g/mol

IUPAC Name

1-benzyl-2-bromo-5,6-dichlorobenzimidazole

InChI

InChI=1S/C14H9BrCl2N2/c15-14-18-12-6-10(16)11(17)7-13(12)19(14)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

QGERSLDFLRDMRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2Br)Cl)Cl

Origin of Product

United States

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